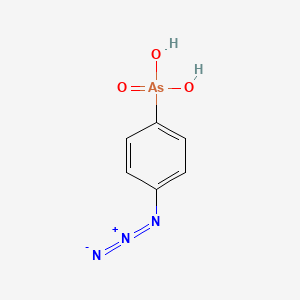
Z-Arg-Arg-betaNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg-Arg- (Nα-CBZ-Arg-Arg) is a synthetic dipeptide derivative commonly used as a substrate in enzymatic assays, particularly for the detection of cathepsin B activity. This compound is characterized by the presence of two arginine residues and a benzyloxycarbonyl (CBZ) protecting group, which enhances its stability and specificity in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg- typically involves the following steps:
Protection of Arginine Residues: The arginine residues are protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted side reactions.
Coupling Reaction: The protected arginine residues are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The CBZ protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of Z-Arg-Arg- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected arginine derivatives are synthesized and coupled.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and activity.
Chemical Reactions Analysis
Types of Reactions
Z-Arg-Arg- undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like cathepsin B, resulting in the cleavage of the peptide bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0 and temperature of 40°C.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and controlled conditions.
Major Products Formed
The primary product of enzymatic hydrolysis of Z-Arg-Arg- is free arginine residues .
Scientific Research Applications
Z-Arg-Arg- has a wide range of applications in scientific research:
Mechanism of Action
Z-Arg-Arg- exerts its effects primarily through its interaction with proteases like cathepsin B. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Cleavage: The enzyme catalyzes the cleavage of the peptide bond, releasing free arginine residues.
Pathways Involved: This interaction is crucial in pathways related to protein degradation and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-AMC: Another substrate used for cathepsin B assays, but with different specificity and activity profiles.
Z-Arg-Arg-NHMec: Similar in structure but used in different types of assays.
Uniqueness
Z-Arg-Arg- is unique due to its high specificity for cathepsin B and its stability under assay conditions, making it a preferred choice for enzymatic studies .
Properties
Molecular Formula |
C32H43N9O6 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1 |
InChI Key |
YZIQJLYTLJOXIO-DKIIUIKKSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
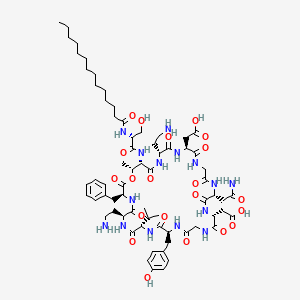
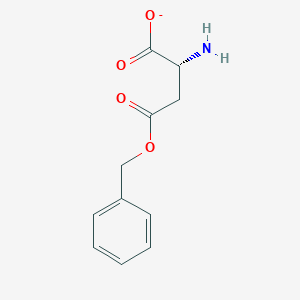
![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)

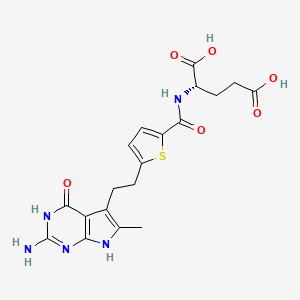
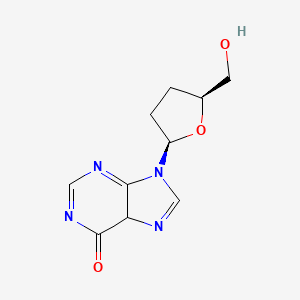
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
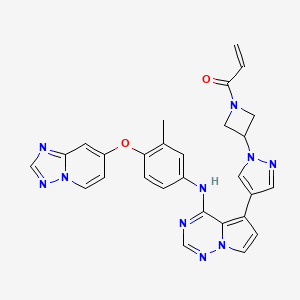
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
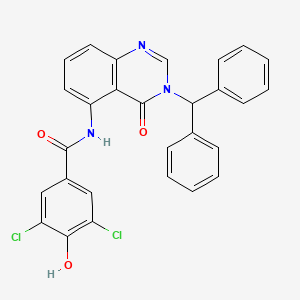
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
